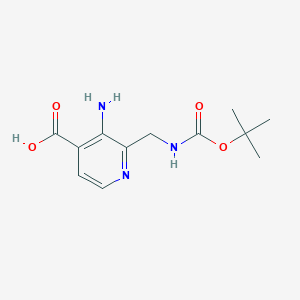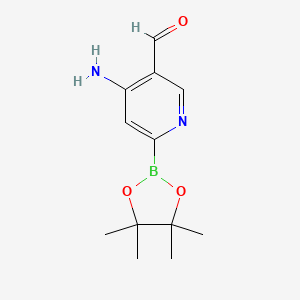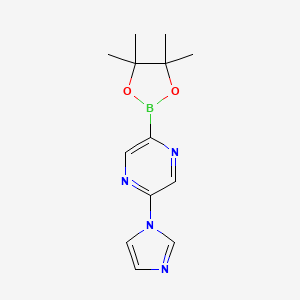
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine is a compound that belongs to the class of bromopyridine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both bromine and pyridine moieties in the structure makes it a versatile intermediate for various chemical reactions and applications.
準備方法
The synthesis of 1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine typically involves multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. One common method involves the bromination of pyridine derivatives followed by the introduction of the amine group through nucleophilic substitution. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and ligands for metal complexes.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.
作用機序
The mechanism of action of 1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridine ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine can be compared with other bromopyridine derivatives, such as:
2-Bromopyridine: Lacks the amine group, making it less versatile for certain applications.
4-Bromopyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,6-Dibromopyridine: Contains two bromine atoms, leading to different reactivity and potential for forming more complex structures.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
1-(2-bromopyridin-4-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)6-7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3 |
InChIキー |
BFFTVCQKCWOFAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC(=NC=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)







